Naxagolide Hydrochloride

Dopamine Receptor Selectivity Radioligand Binding

Researchers requiring selective D2/D3 receptor tools face limited options with genuine D3-preferring affinity. Naxagolide Hydrochloride (CAS 99705-65-4) solves this as the benchmark D2/D3 agonist, distinguished by high D2/D1 selectivity (IC50 22 µM at D1) and D3-preferring binding. • Validated in MPTP hemiparkinsonian primate models for in vivo target engagement benchmarking • [11C]-(+)-PHNO radiolabeled form enables superior D3 PET imaging vs. [11C]raclopride • Activates hD3-hD2L heterodimers for receptor dimerization studies Supplied with full analytical documentation (NMR, HPLC, LC-MS). Research use only.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 99705-65-4
Cat. No. B023487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxagolide Hydrochloride
CAS99705-65-4
Synonyms(4aR-trans)-3,4,4a,5,6,10b-Hexahydro-4-propyl-2H-naphth[1,2-b]-1,4-oxazin-9-ol Hydrochloride;  (+)-Propyl-9-hydroxynaphthoxazine Hydrochloride;  L 647339;  MK 458; (+)-PHNO Hydrochloride;  Dopazinol Hydrochloride;  Nazagolide HCl; 
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1
InChIKeyNNEACMQMRLNNIL-CTHHTMFSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Naxagolide Hydrochloride Overview


Naxagolide Hydrochloride, also known as (+)-PHNO, MK-458, and L-647339, is a potent and selective dopamine D2 and D3 receptor agonist [1]. Originally developed by Merck & Co. as a potential antiparkinsonian agent, its development was discontinued [2]. The compound is a naphthoxazine derivative and is primarily used as a research tool, particularly its radiolabeled form [11C]-(+)-PHNO, which serves as a PET imaging ligand for visualizing D2 and D3 receptors in the brain [3].

Workflow D2/D3 receptor pathway studies
Tool Context Selective D2/D3 agonist probe
Chiral Identity (+)-PHNO enantiomer control

Naxagolide Substitution Risks


Naxagolide Hydrochloride exhibits a unique pharmacological profile that cannot be assumed for other dopamine D2 receptor agonists. Its high degree of selectivity for the D2 receptor over the D1 receptor [1], and its preferential affinity for D3 receptors [2], set it apart from many other D2 agonists that have a broader or different selectivity profile. Furthermore, its specific enantiomer, (+)-PHNO, has significantly different binding characteristics compared to its (-) enantiomer . Therefore, assuming equivalent activity or binding properties between Naxagolide Hydrochloride and other D2 agonists or even its enantiomer would lead to erroneous experimental outcomes and misinterpretation of research data.

D2/D1 selectivity mismatch
Other D2 agonists may exhibit broader D1 affinity, altering pathway interpretation.
D3-preferring binding profile
Standard D2/D3 antagonists (e.g., raclopride) lack D3 enrichment, masking D3 contributions.
Enantiomer substitution risk
(−)-PHNO may show different binding characteristics; verify CAS identity before use.

Naxagolide Comparative Evidence


D2/D1 Receptor Selectivity

Naxagolide ((+)-PHNO) demonstrates a clear and significant selectivity for the dopamine D2 receptor over the D1 receptor. Its potency at the D1 receptor is dramatically lower, with an IC50 of 22 μM, compared to its high potency at the D2 receptor [1]. This contrasts with other dopamine agonists like apomorphine, pergolide, and bromocriptine, which also show D1 affinity but with a less pronounced D2/D1 selectivity ratio [1].

D2/D1 selectivity
Head-to-head
D1 IC50 = 22 µM
Supports D2/D1 selectivity context
Compared to apomorphine, pergolide, bromocriptine (rat striatal assay)
Dopamine Receptor Selectivity Radioligand Binding

Striatal Binding vs. Raclopride

In comparative binding studies with [3H]raclopride, a D2/D3 antagonist, [3H](+)-PHNO showed higher affinity for dopamine receptors in the rat striatum [1]. Furthermore, [3H](+)-PHNO demonstrated significant specific binding to cerebellum lobules 9 and 10 (CB L9,10), a region rich in D3 receptors, where [3H]raclopride showed very low signal [1]. This indicates that (+)-PHNO labels a population of receptors, likely D3, that raclopride does not effectively bind.

Striatal binding affinity
Head-to-head
[3H]-(+)-PHNO higher affinity
Enables D3 receptor distinction
vs. [3H]raclopride (lower striatal affinity)
D2 Receptor D3 Receptor Radioligand Binding Autoradiography

In Vivo Potency in Parkinson's Model

In a comparative study using MPTP-induced hemiparkinsonian monkeys, naxagolide (PHNO) was among the most potent compounds tested for inducing contraversive circling behavior [1]. PHNO and the selective D2 agonist N-0923 were the most potent, while L-dopa methyl ester was equally effective but much less potent [1]. The study found a strong correlation (r = 0.974, P < .05) between a compound's D1/D2 affinity ratio and its potency, with highly selective D2 agonists like PHNO exhibiting greater potency [1].

MPTP model potency
Head-to-head
Ranked top potency (with N-0923)
Supports in vivo target engagement
Contraversive circling in MPTP monkeys
Parkinson's Disease In Vivo Pharmacology MPTP Model

Enantiomeric Specificity: (+)-PHNO

Naxagolide Hydrochloride is the (+)-PHNO enantiomer (CAS 99705-65-4) [1]. Its opposite enantiomer, (-)-PHNO (ent-Naxagolide, CAS 100935-99-7), is also a dopamine D2 agonist but has a distinct pharmacological profile . While both are D2 agonists, they are distinct chemical entities with different CAS numbers and may exhibit differences in potency and selectivity. Researchers must use the correct enantiomer for their specific study.

Chiral identity
Cross-study comparable
(+)-PHNO (CAS 99705-65-4)
vs. (−)-PHNO (100935-99-7)
Enantiomer attribution requires CAS verification
Distinct pharmacological profiles possible
Enantiomer Stereochemistry Receptor Binding

D3-Preferring PET Tracer

The radiolabeled form of Naxagolide, [11C]-(+)-PHNO, is a D3-preferring agonist PET tracer [1]. This preferential affinity for D3 over D2 allows for the estimation of relative D2 and D3 binding of other compounds in vivo [2]. In contrast, conventional antagonist tracers like [11C]raclopride do not exhibit the same D3 preference [3]. Studies have shown that the [11C]-(+)-PHNO signal is enriched in D3 contribution compared to [11C]raclopride [3].

PET D3 preference
Class-level inference
[11C]-(+)-PHNO: D3-preferring
[11C]raclopride: less D3 preference
Supports D3-selective imaging context
Enriched D3 signal in primate and human PET
PET Imaging D3 Receptor Radiotracer

Naxagolide Research Applications


Differentiating D2 and D3 Receptors

Naxagolide Hydrochloride is the gold standard for studies requiring selective activation or labeling of D2 and D3 receptors. Its high D2/D1 selectivity (IC50 22 µM at D1) [1] and D3-preferring binding profile [2] allow researchers to dissect the individual roles of these receptor subtypes in complex behaviors and disease models, such as Parkinson's disease, schizophrenia, and addiction. The use of [3H](+)-PHNO in autoradiography provides a distinct binding pattern compared to antagonist radioligands like [3H]raclopride, enabling precise localization of D3 receptors [3].

PET Imaging of D3 Receptors

The radiolabeled analog [11C]-(+)-PHNO is the most suitable D3 imaging agent currently available for positron emission tomography (PET) studies [1]. Its preferential affinity for D3 over D2 receptors provides a unique signal that is enriched in D3 contribution compared to conventional ligands like [11C]raclopride [2]. This makes it an essential tool for investigating D3 receptor availability in human subjects, assessing target engagement of D3-selective drugs, and understanding the pathophysiology of neuropsychiatric disorders [3].

Efficacy in Parkinson's Disease Models

Naxagolide Hydrochloride serves as a potent reference compound for evaluating the efficacy of novel D2 agonists in preclinical models of Parkinson's disease. Its proven high potency in the MPTP-induced hemiparkinsonian monkey model [1] establishes a benchmark for in vivo target engagement and therapeutic potential. Researchers can use Naxagolide to validate their experimental systems and compare the dose-response profiles of new chemical entities against a well-characterized, highly potent D2 agonist.

D2 Receptor Signaling and Heterodimerization

Due to its high affinity and agonist properties, Naxagolide Hydrochloride is an invaluable tool for in vitro studies of D2 receptor signaling cascades. Research has shown that (+)PHNO potently activates hD3-hD2L heterodimers [1]. This property makes it a key reagent for investigating the functional consequences of dopamine receptor heterodimerization and for screening compounds that may modulate these interactions, an area of growing interest in neuropharmacology.

Application
Selection Property
Validation Focus
D2/D3 receptor differentiation studies
D2/D1 selectivity context
D3-preferring binding profile review
PET D3 receptor imaging studies
D3-preferring agonist tracer
D3 signal enrichment review
Parkinson's disease model endpoint studies
D2 agonist potency context
In vivo target engagement review
D2 receptor signaling studies
D2 agonist activity
Heterodimerization functional assay context

Technical Documentation Hub

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41 linked technical documents
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